

# Acidity and pKa value of 4-Nitrobenzoic acid

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## Compound of Interest

Compound Name: 4-Nitrobenzoic Acid

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An In-depth Technical Guide to the Acidity and pKa of **4-Nitrobenzoic Acid**

## Introduction

**4-Nitrobenzoic acid** (4-NBA) is an organic compound with the formula  $C_6H_4(NO_2)CO_2H$ .<sup>[1]</sup> It presents as pale yellow, odorless crystals.<sup>[2]</sup> As a derivative of benzoic acid, it is a key intermediate and precursor in the synthesis of various pharmaceuticals, including the anesthetic procaine and folic acid, as well as dyes and photosensitive materials.<sup>[1][3]</sup> Understanding the acidity and the acid dissociation constant (pKa) of 4-NBA is fundamental for researchers, scientists, and drug development professionals, as these properties govern its reactivity, solubility, and physiological behavior. This guide provides a detailed examination of the factors influencing the acidity of **4-Nitrobenzoic acid**, presents its key quantitative data, and outlines a standard experimental protocol for pKa determination.

## Chemical Properties and Acidity

The acidity of **4-Nitrobenzoic acid** is significantly influenced by the electronic properties of the nitro ( $-NO_2$ ) substituent on the benzene ring. Like all carboxylic acids, it can donate a proton ( $H^+$ ) from its carboxyl group ( $-COOH$ ) to form a carboxylate anion ( $-COO^-$ ).<sup>[4]</sup> The strength of the acid is determined by the stability of this resulting conjugate base.

The nitro group at the para-position (position 4) of the benzene ring is a potent electron-withdrawing group.<sup>[5][6][7]</sup> It enhances the acidity of the carboxylic group through two primary electronic effects:

- Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma ( $\sigma$ ) bonds.[5][6][8] This electron withdrawal, or negative inductive effect, extends to the carboxylate group, helping to disperse and stabilize the negative charge of the conjugate base.[9]
- Resonance Effect (-R): The nitro group also withdraws electron density from the benzene ring via resonance (or mesomeric effect).[7][8] This effect delocalizes the  $\pi$ -electrons of the ring and, more importantly, delocalizes the negative charge on the carboxylate anion, further stabilizing it.[7][10] This stabilization of the conjugate base shifts the dissociation equilibrium towards the formation of  $H^+$  ions, making the acid stronger.[7]

As a result of these combined effects, **4-Nitrobenzoic acid** is a stronger acid than benzoic acid.[5][6][11] A stronger acid has a lower pKa value, indicating a greater degree of dissociation in solution.[5][10]

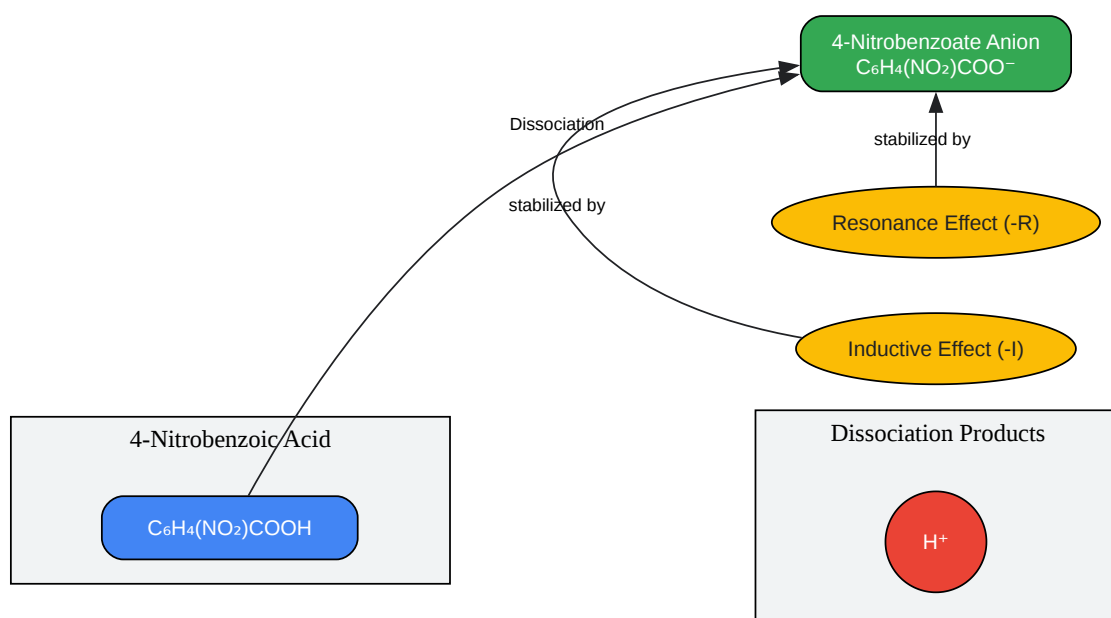
## Quantitative Data

The physicochemical properties of **4-Nitrobenzoic acid** are summarized in the table below, with benzoic acid included for comparison.

Property	4-Nitrobenzoic Acid	Benzoic Acid
pKa	3.41 - 3.44[2][3][7]	4.2
Molecular Formula	$O_2NC_6H_4CO_2H$	$C_6H_5COOH$
Molecular Weight	167.12 g/mol [2]	122.12 g/mol
Appearance	Pale yellow crystalline powder[2][3][12]	White crystalline solid
Melting Point	237-242 °C[12]	122 °C
Solubility in Water	<0.1 g/100 mL at 26 °C[3]	0.34 g/100 mL at 25 °C
LogP (Kow)	1.89[2]	1.87

## Factors Influencing Acidity: A Visual Representation

The diagram below illustrates the dissociation of **4-Nitrobenzoic acid** and the electronic effects of the nitro group that stabilize the resulting conjugate base, thereby increasing acidity.



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Caption: Dissociation and stabilization of **4-Nitrobenzoic acid**.

## Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa of a weak acid. It involves titrating the acid with a strong base and monitoring the change in pH. The pKa is the pH at the half-equivalence point.

### I. Materials and Equipment

- **4-Nitrobenzoic acid** (analytical grade)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized, CO<sub>2</sub>-free water
- pH meter with a combination glass electrode
- Magnetic stirrer and stir bar
- Burette (50 mL, Class A)
- Beaker (250 mL)
- Volumetric flasks

## II. Procedure

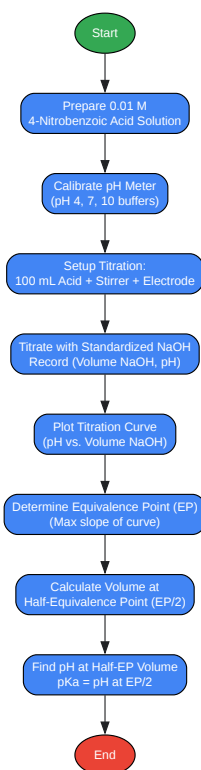
- **Preparation of 4-NBA Solution:** Accurately weigh a sample of **4-Nitrobenzoic acid** (e.g., 0.42 g to make a ~0.01 M solution in 250 mL, noting its low water solubility[3]). Dissolve it in a minimal amount of a suitable co-solvent like ethanol if necessary, and then dilute with CO<sub>2</sub>-free deionized water in a volumetric flask. For this protocol, we assume direct dissolution in a heated aqueous solution or a mixed solvent system.
- **pH Meter Calibration:** Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.
- **Titration Setup:** Pipette a known volume (e.g., 100 mL) of the 4-NBA solution into a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
- **Titration Process:** Fill the burette with the standardized NaOH solution. Record the initial pH of the 4-NBA solution. Begin adding the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. As the pH begins to change more rapidly, reduce

the increment size (e.g., to 0.1 mL) to accurately capture the steep inflection region of the titration curve. Continue adding titrant well past the equivalence point.

- Data Analysis:
  - Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
  - Determine the equivalence point, which is the point of maximum slope on the curve. This can be found from the peak of a first-derivative plot ( $\Delta\text{pH}/\Delta V$  vs.  $V$ ).
  - Determine the volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).
  - The  $\text{pK}_a$  is equal to the pH of the solution at this half-equivalence point.

## Experimental Workflow Visualization

The following diagram outlines the logical flow of the potentiometric titration experiment for  $\text{pK}_a$  determination.



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Caption: Workflow for pKa determination via potentiometric titration.

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